molecular formula C13H18FN3O B1304268 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide CAS No. 453557-70-5

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide

Cat. No.: B1304268
CAS No.: 453557-70-5
M. Wt: 251.3 g/mol
InChI Key: MDMWRAMRJNBVRR-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide is a chemical compound that features a piperidine ring substituted with a 3-fluorobenzyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide typically involves the reaction of 3-fluorobenzyl chloride with piperidine to form 1-(3-fluorobenzyl)piperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The carbohydrazide moiety may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-4-piperidinecarbohydrazide: Similar structure but with a fluorine atom at the 4-position of the benzyl group.

    1-(3-Chlorobenzyl)-4-piperidinecarbohydrazide: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Fluorobenzyl)-4-piperidinecarboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.

Uniqueness

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide is unique due to the presence of the fluorine atom at the 3-position of the benzyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-2-10(8-12)9-17-6-4-11(5-7-17)13(18)16-15/h1-3,8,11H,4-7,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMWRAMRJNBVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382424
Record name 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-70-5
Record name 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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